(2-Amino-5-chlorophenyl)(phenyl)methanol

Description

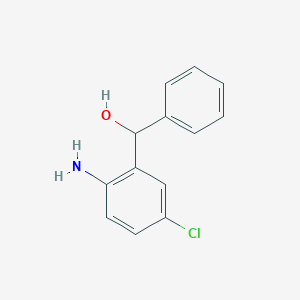

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHDPXOLONPKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377842 | |

| Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7039-50-1 | |

| Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(phenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (2-Amino-5-chlorophenyl)(phenyl)methanol, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, synthesis from its corresponding benzophenone, and its critical role in the synthesis of advanced therapeutic agents like Etifoxine. Detailed protocols for its synthesis and analytical characterization are provided, underpinned by mechanistic insights. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering a consolidated resource for understanding and utilizing this important building block.

Introduction and Chemical Identity

This compound, also known as 2-amino-5-chlorobenzhydrol, is a substituted diarylmethanol. Its structure features a central methanol carbon bonded to both a phenyl group and a 2-amino-5-chlorophenyl group. This unique arrangement of functional groups—a secondary alcohol, a primary arylamine, and an organochloride—makes it a versatile and crucial intermediate in organic synthesis.

Its primary significance lies in its role as a precursor in the manufacturing of various pharmaceuticals. It is the direct precursor to the anxiolytic and anticonvulsant drug Etifoxine, where the amine and alcohol moieties are elaborated to form a benzoxazine ring system.[1] The synthesis and purity of this intermediate are therefore of paramount importance to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

The compound is identified by the following CAS numbers:

-

CAS Number 7039-50-1 : The most commonly cited CAS number for this compound.[2]

-

CAS Number 1159372-20-9 : This number is also used, particularly when referencing the compound as a parent API for Etifoxine.

Physicochemical Properties

This compound is a white solid at room temperature. Its properties are distinct from its immediate synthetic precursor, 2-Amino-5-chlorobenzophenone (CAS: 719-59-5), which is a yellow crystalline powder.[3][4] The conversion from the ketone to the alcohol results in a loss of conjugation through the carbonyl group, leading to a change in color from yellow to white. A summary of key properties is presented in Table 1.

Table 1: Physicochemical Data of this compound and its Precursor

| Property | This compound | 2-Amino-5-chlorobenzophenone (Precursor) |

| CAS Number | 7039-50-1 | 719-59-5 |

| Molecular Formula | C₁₃H₁₂ClNO | C₁₃H₁₀ClNO |

| Molecular Weight | 233.69 g/mol | 231.68 g/mol [5] |

| Appearance | White solid | Yellow or bright yellow needle-like crystals[3] |

| Melting Point | 105-107 °C | 96-99 °C[3] |

| Solubility | Insoluble in water; Soluble in dichloromethane, ether | Insoluble in water; Soluble in DMSO, methanol (faint turbidity) |

| InChIKey | PAHDPXOLONPKTP-UHFFFAOYSA-N | ZUWXHHBROGLWNH-UHFFFAOYSA-N[5] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for the preparation of this compound is the chemoselective reduction of its corresponding ketone, 2-amino-5-chlorobenzophenone.

Causality of Reagent Selection

The choice of reducing agent is critical to the success of this synthesis. The substrate contains an aromatic nitro group precursor (in earlier steps of benzophenone synthesis) and an aromatic amine, both of which can be susceptible to reduction under harsh conditions (e.g., catalytic hydrogenation with H₂/Pd). Therefore, a mild and chemoselective reagent is required that will selectively reduce the ketone carbonyl without affecting the amino group or the aromatic rings.

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a source of hydride ions (H⁻) that are nucleophilic enough to attack the electrophilic carbon of the ketone but are generally unreactive towards less electrophilic functional groups like aromatic rings and amines. Furthermore, NaBH₄ is operationally simple to use and can be handled safely in protic solvents like ethanol or methanol, which are excellent solvents for the benzophenone starting material.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target alcohol via reduction.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (10.0 g, 43.2 mmol) and 150 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved, resulting in a clear yellow solution.

-

Addition of Reducing Agent : Cool the solution in an ice-water bath. To the cooled solution, add sodium borohydride (1.63 g, 43.2 mmol) portion-wise over 15-20 minutes. Note: The addition is exothermic and may cause bubbling. Cautious addition prevents the temperature from rising excessively.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material spot has been completely consumed.

-

Work-up and Isolation : Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A white precipitate will form.

-

Filtration : Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing : Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove any residual salts.

-

Drying : Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically >90%.

Spectroscopic and Analytical Characterization

While a comprehensive set of publicly available experimental spectra for this compound is limited, its structure allows for a clear prediction of its key spectroscopic features. Purity and identity are typically confirmed using HPLC, GC-MS, and FTIR spectroscopy.

Expected Spectroscopic Signatures

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns characteristic of their substitution. A key singlet will appear for the methine proton (CH-OH), likely in the 5.5-6.0 ppm range. A broad singlet corresponding to the alcohol (-OH) proton will also be present, and its chemical shift will be concentration-dependent. The amine (-NH₂) protons will appear as a broad singlet, typically between 4.0 and 5.0 ppm.

-

¹³C NMR : The carbon NMR will show a signal for the benzylic carbon (CH-OH) around 70-80 ppm. The remaining signals will be in the aromatic region (115-150 ppm), corresponding to the 12 distinct aromatic carbons.

-

FTIR Spectroscopy : The infrared spectrum provides definitive evidence of the reduction. Key expected vibrational frequencies include:

-

O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol hydroxyl group.

-

N-H Stretch : Two sharp peaks (symmetric and asymmetric stretching) around 3350-3500 cm⁻¹, characteristic of the primary amine.

-

C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.

-

Disappearance of C=O Stretch : The most critical diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretching band from the precursor ketone, which is typically observed around 1620-1640 cm⁻¹.[3]

-

-

Mass Spectrometry : Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion (M⁺) peak at m/z = 233/235, reflecting the isotopic pattern of the single chlorine atom. A prominent fragment would be the loss of water (M-18), resulting in a peak at m/z = 215/217.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control of the final product.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of the final product.

-

Instrumentation : HPLC system equipped with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : Isocratic mixture of Acetonitrile and Water (65:35 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 230 nm.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Analysis : Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Application in Drug Development: Synthesis of Etifoxine

This compound is a pivotal intermediate in the synthesis of the anxiolytic drug Etifoxine (6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine).[1] The synthesis of Etifoxine, however, proceeds through a tertiary alcohol intermediate, not the secondary alcohol discussed here.

The closely related and commercially available precursor, 2-amino-5-chlorobenzophenone, is reacted with a methyl Grignard reagent (methylmagnesium iodide) to form the tertiary alcohol, 1-(2-amino-5-chlorophenyl)-1-phenylethanol.[6][7] This tertiary alcohol then undergoes cyclization.

While the secondary alcohol This compound is not the direct precursor to the marketed version of Etifoxine, it is a crucial building block for analogous benzoxazine structures where the C4 position is not methylated. The general reaction involves a cyclization reaction with an isocyanate or isothiocyanate, which engages both the amine and alcohol functional groups.

General Synthetic Pathway to Benzoxazines

The pathway illustrates how the title compound can be used to form the core benzoxazine ring, a privileged scaffold in medicinal chemistry.

Caption: General synthesis of a benzoxazine from the title alcohol.

The reaction mechanism proceeds via the nucleophilic attack of the amino group onto the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group and elimination of water (often under acidic or basic catalysis), yields the stable benzoxazine ring.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). The primary hazards are skin, eye, and respiratory irritation.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust.

-

In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

References

- Benchchem. (2025). An In-depth Technical Guide to the Discovery and Chemical Synthesis of Etifoxine Hydrochloride.

- PubChem. (n.d.). Etifoxine. National Center for Biotechnology Information.

- Google Patents. (n.d.). US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use.

- PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

- Molbase. (n.d.). This compound.

Sources

- 1. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of (2-Amino-5-chlorophenyl)(phenyl)methanol via Ketone Reduction

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical synthesis of (2-Amino-5-chlorophenyl)(phenyl)methanol, a key intermediate in the development of various pharmaceuticals. The primary focus is the reduction of the precursor, 2-amino-5-chlorobenzophenone. We will delve into the mechanistic underpinnings of this transformation, present a field-proven experimental protocol, and outline the necessary analytical techniques for product characterization, all while emphasizing critical safety considerations.

Introduction: Strategic Importance of a Benzhydrol Intermediate

2-Amino-5-chlorobenzophenone is a foundational building block in medicinal chemistry, most notably for the synthesis of the benzodiazepine class of drugs, which includes diazepam and lorazepam.[1][2] The selective reduction of its ketone functional group to a secondary alcohol yields this compound. This transformation is a critical step, as the resulting benzhydrol moiety introduces a versatile chiral center and a reactive hydroxyl group, enabling further molecular elaboration in multi-step synthetic pathways.[1]

The most common and reliable method for this conversion is the use of hydride-transfer reagents, with sodium borohydride (NaBH₄) being a preferred choice in many laboratory and industrial settings due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride, and operational simplicity.[3][4]

The Reaction Mechanism: Hydride-Mediated Carbonyl Reduction

The conversion of 2-amino-5-chlorobenzophenone to its corresponding secondary alcohol is a classic example of nucleophilic addition to a carbonyl group. The process, when using sodium borohydride in an alcoholic solvent like methanol or ethanol, proceeds through a well-understood mechanism.[3][4]

-

Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the benzophenone derivative.[3] This step breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom.

-

Alkoxide Formation: This initial attack results in the formation of a tetrahedral borate-alkoxide intermediate.

-

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated by the protic solvent (e.g., methanol), yielding the final product, this compound, and a methoxyborohydride species.[5]

Theoretically, one mole of sodium borohydride can reduce four moles of a ketone.[5] However, in practice, NaBH₄ also reacts with the alcoholic solvent, leading to the evolution of hydrogen gas. Therefore, a molar excess of the reducing agent is typically employed to ensure the complete conversion of the starting material.[4]

Caption: Mechanism of NaBH₄ reduction of a ketone.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 1.0 | 5.00 g |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.5 | 1.22 g |

| Methanol (MeOH) | CH₄O | 32.04 | - | ~100 mL |

| Deionized Water | H₂O | 18.02 | - | ~150 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-amino-5-chlorobenzophenone in 75 mL of methanol. Stir until a clear, yellow solution is obtained.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Reductant Addition: In a separate beaker, dissolve 1.22 g of sodium borohydride in 25 mL of cold methanol. Using a Pasteur pipette, add this NaBH₄ solution dropwise to the stirred benzophenone solution over 15-20 minutes. Maintain the internal temperature below 10 °C. Note: Hydrogen gas evolution will be observed.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Reaction Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The starting material (ketone) is less polar (higher Rf) than the product (alcohol), which will have a lower Rf value due to the hydroxyl group.[7] The reaction is complete when the starting material spot is no longer visible under UV light.

-

Quenching: Carefully quench the reaction by slowly adding ~50 mL of deionized water. Stir for 10 minutes to ensure any excess NaBH₄ is decomposed.

-

Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts with deionized water (1 x 50 mL) followed by brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Concentration: Remove the solvent from the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a pale yellow solid.

-

Purification: Recrystallize the crude solid from a minimal amount of a suitable solvent system (e.g., hot ethanol/water or toluene/hexanes) to obtain pure this compound.

Sources

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE [vedantu.com]

- 4. studylib.net [studylib.net]

- 5. sciencing.com [sciencing.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. rsc.org [rsc.org]

(2-Amino-5-chlorophenyl)(phenyl)methanol solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of (2-Amino-5-chlorophenyl)(phenyl)methanol

Introduction: The Foundational Importance of Solubility

In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and formulation. This compound, a key intermediate in the synthesis of various compounds, including the anxiolytic agent Etifoxine, presents a unique structural profile that dictates its interaction with various solvents. This guide provides a comprehensive analysis of its theoretical solubility, a robust experimental framework for its quantitative determination, and an exploration of the critical factors that influence this fundamental property. For researchers and drug development professionals, a thorough grasp of solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems.[1][2] The bioavailability and efficacy of a final active pharmaceutical ingredient (API) are intrinsically linked to the solubility characteristics of its precursors and the API itself.[1][2]

Section 1: Physicochemical Profile and Theoretical Solubility

The solubility of a molecule is governed by its inherent physicochemical properties. The structure of this compound features a blend of polar and non-polar characteristics, which are key to predicting its behavior in different solvent environments.

-

Molecular Structure: The molecule contains two aromatic rings (one phenyl and one chlorophenyl), which contribute significant non-polar character.

-

Polar Functional Groups: The presence of a primary amine (-NH₂) group and a hydroxyl (-OH) group makes the molecule polar. These groups are capable of acting as both hydrogen bond donors and acceptors, a critical factor for solubility in protic solvents.

-

Halogen Substitution: The chlorine atom on one of the phenyl rings adds to the molecule's molecular weight and introduces a mild electron-withdrawing effect, subtly influencing its overall polarity.

Based on the principle of "like dissolves like," we can construct a theoretical solubility profile.[3] This predictive analysis serves as an essential starting point for solvent selection in experimental settings.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound based on solvent class and polarity. The descriptive terms are aligned with the United States Pharmacopeia (USP) definitions.[4]

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility (USP Term) | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Freely Soluble to Soluble | The -OH and -NH₂ groups can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | DMSO, DMF, Acetone | Dipole-Dipole | Soluble to Sparingly Soluble | Strong dipole moments in these solvents can interact effectively with the polar groups of the solute. |

| Polar Aprotic | Acetonitrile, Ethyl Acetate | Dipole-Dipole | Sparingly Soluble to Slightly Soluble | Moderate polarity allows for some interaction, but less effective than DMSO or DMF. |

| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole, London Dispersion | Sparingly Soluble to Slightly Soluble | The polarity is sufficient to dissolve the solute to some extent. |

| Non-Polar Aromatic | Toluene | π-π Stacking, London Dispersion | Slightly Soluble to Very Slightly Soluble | The aromatic rings of the solute can interact with the aromatic solvent, but the polar groups hinder high solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | London Dispersion | Practically Insoluble | The significant mismatch in polarity between the polar solute and non-polar solvent prevents dissolution. |

Section 2: Experimental Determination of Solubility

While theoretical prediction is invaluable, empirical data is the gold standard. The Saturation Shake-Flask method is a universally recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This protocol provides a self-validating system to generate reproducible and accurate solubility data.

Protocol: Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[5] Allow the systems to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or carefully filter an aliquot of the supernatant through a 0.22 µm syringe filter. This step is critical to prevent suspended solids from inflating the measured concentration.

-

Sample Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination method.

Section 3: Causality and Influential Factors

The solubility value is not absolute but is influenced by several experimental and physicochemical factors. Understanding these variables is crucial for data interpretation and reproducibility.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[7] However, this relationship is not always linear and should be determined empirically for the specific solute-solvent system.[8][9] For pharmaceutical applications, determining solubility at physiological temperature (37 °C) is often necessary.[5]

-

pH (in aqueous or buffered systems): As a molecule with a basic amino group, the aqueous solubility of this compound would be highly dependent on pH. In acidic conditions, the amine group would be protonated, forming a more soluble salt.

-

Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy.[10] Amorphous forms are typically more soluble than their crystalline counterparts because less energy is required to break the solid-state interactions. It is essential to characterize the solid form used in solubility studies.

-

Purity: The presence of impurities can either increase or decrease the apparent solubility of the main compound.[8][9] Therefore, using a well-characterized, high-purity starting material is essential for accurate measurements.

Conclusion

This compound exhibits a predicted solubility profile that is highly dependent on solvent polarity and hydrogen bonding capacity, with higher solubility expected in polar protic solvents like methanol and ethanol, and lower solubility in non-polar solvents like hexane. This guide provides both a theoretical foundation for understanding these interactions and a detailed, authoritative experimental protocol based on the shake-flask method for obtaining precise quantitative data. For researchers in drug development and chemical synthesis, rigorous and systematic solubility determination is an indispensable tool for process optimization, formulation design, and ensuring the ultimate success of a chemical entity.

References

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.

- Solubility: The Important Phenomenon in Pharmaceutical Analysis. (n.d.). Open Access Journals.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Martin's Physical Pharmacy and Pharmaceutical Sciences.

- Karki, R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from the Lund University research portal.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). YouTube. Retrieved from a relevant pharmaceutical guidance channel.

- Flatin, O., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.

- (2-Amino-5-chlorophenyl)methanol. (n.d.). Sigma-Aldrich.

- General Chapter <1236> Solubility Measurements. (2016). USP-NF.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- FAQs: Compliance with the USP–NF. (n.d.). USP.org.

Sources

- 1. rheolution.com [rheolution.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. rroij.com [rroij.com]

- 4. FAQs: Compliance with the USP–NF | USP [usp.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(phenyl)methanol: Structure, Synthesis, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Amino-5-chlorophenyl)(phenyl)methanol, a key chemical intermediate in the synthesis of various pharmaceutical compounds. We will delve into its chemical identity, synthesis protocols, structural characterization, and reactivity, offering insights grounded in established chemical principles and practices.

Chemical Identity and Structure

This compound is a substituted diarylmethanol. Its structure features a central methanol carbon bonded to both a phenyl group and a 2-amino-5-chlorophenyl group. The presence of the aniline-like amino group, the halogenated aromatic ring, and the secondary alcohol functional group dictates its chemical properties and reactivity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Molecular Structure:

The chemical structure of this compound is depicted below:

This structure gives rise to a molecule with specific physicochemical properties that are crucial for its role in organic synthesis.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂ClNO | [1][2] |

| Molecular Weight | 233.7 g/mol | [1][2] |

| CAS Number | 7039-50-1 | [1][2] |

| Appearance | Light-yellow to yellow powder or crystals | [3] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The primary and most direct route to synthesizing this compound is through the reduction of its corresponding ketone precursor, 2-amino-5-chlorobenzophenone . This transformation is a standard procedure in organic chemistry, typically achieved with high efficiency using a mild reducing agent.

Synthesis Pathway

The synthesis can be visualized as a two-step process starting from readily available precursors to form 2-amino-5-chlorobenzophenone, which is then reduced to the target alcohol.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Reduction of 2-Amino-5-chlorobenzophenone

This protocol describes a typical laboratory-scale reduction of 2-amino-5-chlorobenzophenone to this compound using sodium borohydride.

Materials:

-

2-amino-5-chlorobenzophenone

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone in methanol. The concentration can be adjusted, but a common starting point is a 0.1 to 0.5 M solution.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to approximately 0-5 °C. This is crucial to control the exothermic reaction with sodium borohydride.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar equivalent of NaBH₄ is typically 1.1 to 1.5 times that of the benzophenone to ensure complete reduction.

-

Reaction: Allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride. Be cautious as this will generate hydrogen gas.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two to three times to maximize the yield.

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove any residual methanol and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the hydroxyl proton, and the amine protons.

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the 2-amino-5-chlorophenyl ring will exhibit a characteristic splitting pattern, as will the protons on the unsubstituted phenyl ring.

-

Methine Proton (-CH(OH)-): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.8-6.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically δ 2.0-5.0 ppm), and its position is concentration and solvent-dependent.

-

Amine Protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: A series of signals between δ 115-150 ppm.

-

Methine Carbon (-C(OH)-): A signal in the range of δ 70-80 ppm.

-

Quaternary Carbons: Signals for the carbon atoms attached to the chlorine and amino groups, as well as the ipso-carbon of the phenyl ring.

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong absorption band around 1000-1200 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (233.7 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a water molecule, a hydroxyl radical, or cleavage of the bond between the methine carbon and the aromatic rings.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is governed by its three primary functional groups: the secondary alcohol, the primary aromatic amine, and the chloro-substituted aromatic ring.[4]

Reactivity Profile

-

Alcohol Group: The hydroxyl group can undergo oxidation to reform the ketone, esterification with carboxylic acids or their derivatives, and etherification.

-

Amine Group: The amino group is nucleophilic and can be acylated, alkylated, and can participate in the formation of amides and imines. It can also be diazotized to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Aromatic Rings: The electron-donating amino group activates the 2-amino-5-chlorophenyl ring towards electrophilic aromatic substitution, while the phenyl ring can also undergo substitution reactions.

Key Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its precursor, 2-amino-5-chlorobenzophenone, is a well-known starting material for the synthesis of several benzodiazepines, including diazepam and lorazepam.[5][6][7]

More specifically, this compound is a direct precursor in the synthesis of the anxiolytic drug Etifoxine .[8] The synthesis of Etifoxine involves the reaction of this amino alcohol with an isothiocyanate derivative to form the benzoxazine ring system characteristic of the drug.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It may cause skin and eye irritation, and may be harmful if inhaled or ingested.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anxiolytic drugs. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use in drug discovery and development. This guide has provided a detailed overview of these aspects, offering a solid foundation for researchers and scientists working with this important compound.

References

- SpectraBase. (2-Amino-5-chloro-phenyl)methanol. [Link]

- Michigan State University Department of Chemistry. Functional Group Reactions. [Link]

- Wikipedia. (2023, November 28). 2-Amino-5-chlorobenzophenone. [Link]

- HMDB. (2023). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]

- PubChem. (n.d.). 2-Amino-5-chlorobenzophenone.

- American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]

- Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]

- Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.

- NIST. (n.d.). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

- MDPI. (2020).

- The Royal Society of Chemistry. (2013).

- King's Centre for Visualization in Science. (n.d.). Phenylmethanol. [Link]

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

- ResearchGate. (2014). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. [Link]

Sources

- 1. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. anaxlab.com [anaxlab.com]

A Technical Guide to the Biological Potential of (2-Amino-5-chlorophenyl)(phenyl)methanone Derivatives

Abstract

The (2-Amino-5-chlorophenyl)(phenyl)methanone, commonly known as 2-amino-5-chlorobenzophenone, represents a versatile chemical scaffold with significant importance in medicinal chemistry. While it is famously a key intermediate in the synthesis of benzodiazepines, its derivatives have been explored for a range of other biological activities.[1] This technical guide provides an in-depth analysis of the synthesis, characterization, and potential biological applications of derivatives stemming from this core structure. We will delve into the causality behind experimental designs for evaluating their efficacy as skeletal muscle relaxants, and touch upon their potential in antimicrobial, anti-inflammatory, and cytotoxic applications based on existing research on related benzophenone structures. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.

Introduction: The Versatility of the 2-Amino-5-chlorobenzophenone Scaffold

The 2-amino-5-chlorobenzophenone (ACBP) molecule is a substituted benzophenone that has garnered considerable attention not only as a precursor for blockbuster drugs but also as a foundational structure for novel therapeutic agents.[2] Its chemical architecture, featuring a chlorinated aminophenyl ring and a second phenyl ring attached to a carbonyl group, offers multiple sites for chemical modification. This flexibility allows for the systematic alteration of its physicochemical properties, such as lipophilicity and electronic distribution, which are critical determinants of biological activity.

Derivatives of ACBP have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, skeletal muscle relaxants, and even antimitotic agents.[1][3] The rationale for exploring these activities often stems from the privileged nature of the benzophenone skeleton, which is found in numerous biologically active compounds.[1] This guide will synthesize the available scientific literature to provide a coherent overview of the known biological activities and the experimental methodologies used to validate them.

Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

The primary route to synthesizing novel derivatives involves the modification of the 2-amino group of the ACBP core. A common and effective strategy is the acylation of the amino group, followed by the introduction of various substituted moieties. This two-step process allows for the creation of a diverse library of compounds for biological screening.

General Synthesis Workflow

The synthesis of N-substituted acetamide derivatives of 2-amino-5-chlorobenzophenone is a representative example of how new analogues can be generated. The workflow is logical and begins with the introduction of a reactive handle on the amino group, which can then be used for further diversification.

Caption: General workflow for the synthesis of 2-amino-5-chlorobenzophenone derivatives.[3]

Detailed Experimental Protocol: Synthesis of 2-(Substituted anilinoacetamido)-5-chlorobenzophenones

This protocol is adapted from a validated study on the synthesis of skeletal muscle relaxant derivatives.[3]

Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone (Intermediate 2)

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1) (2.0 mmol) in 20.0 mL of toluene.

-

Addition of Acylating Agent: Add chloroacetyl chloride (4.0 mmol) to the solution.

-

Microwave Irradiation: Irradiate the mixture in a microwave oven at 360W for 1 minute. The use of microwave irradiation is a key choice for accelerating the reaction rate and improving yield compared to conventional heating.

-

Work-up: After cooling, wash the solution with a cold, dilute aqueous ammonia solution to neutralize any excess acid.

-

Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purification: Recrystallize the crude product from alcohol to afford pure 2-(chloroacetamido)-5-chlorobenzophenone (2).

Step 2: Synthesis of Final Derivatives (3a-3g)

-

Reactant Mixture: In a round-bottom flask, combine the intermediate (2) (1.0 mmol) with an equimolar amount of the desired substituted aniline (1.0 mmol).

-

Base and Solvent: Add potassium carbonate (2.0 mmol) as a base and a minimal amount of dimethylformamide (DMF) to dissolve the reactants. Potassium carbonate is crucial for scavenging the HCl generated during the nucleophilic substitution.

-

Reaction: Stir the mixture at room temperature for 20-28 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to yield the final pure derivative.

Potential Biological Activity: Skeletal Muscle Relaxants

A significant area of investigation for 2-amino-5-chlorobenzophenone derivatives has been their potential as centrally acting skeletal muscle relaxants.[3] This activity is particularly relevant given the structural relationship to benzodiazepines, which also exhibit muscle relaxant properties.

Rationale and Mechanism of Action

Skeletal muscle relaxants act either centrally on the nervous system or peripherally at the neuromuscular junction to reduce muscle tone. The derivatives synthesized from ACBP are designed to penetrate the Blood-Brain Barrier (BBB), suggesting a central mechanism of action. While the precise molecular target has not been fully elucidated for these specific derivatives, it is hypothesized that they may modulate the activity of GABA-A receptors or other CNS pathways involved in motor control, similar to benzodiazepines.

To be considered a viable CNS-active agent, a compound must possess specific physicochemical properties that allow it to cross the BBB. These properties are often estimated using Lipinski's "Rule of Five" and other in silico models.

| Parameter | Required Range for CNS Activity |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Number of H-bond Donors (nOHNH) | < 5 |

| Number of H-bond Acceptors (nON) | < 10 |

| Number of Rotatable Bonds | < 10 |

Table 1: Key physicochemical parameters for predicting Blood-Brain Barrier penetration.[3]

The derivatives synthesized in the cited study were designed to fall within these parameters, thereby increasing their probability of reaching their intended site of action in the CNS.[3]

Experimental Evaluation: Rota-Rod Test

The Rota-rod test is a standard and reliable method for assessing motor coordination and the effect of drugs on it in rodents. A decrease in the time an animal can remain on a rotating rod is indicative of motor impairment, a hallmark of skeletal muscle relaxant activity.

Protocol: Rota-Rod Test for Skeletal Muscle Relaxant Activity

-

Animal Acclimatization: Use healthy albino mice weighing 25-30g. Acclimatize them to the laboratory conditions for at least 24 hours before the experiment.

-

Training: Train the mice to stay on the rotating rod (25 rpm) for at least 5 minutes. Select only the animals that successfully complete this training for the study.

-

Grouping and Administration: Divide the trained animals into groups (n=6).

-

Control Group: Administer the vehicle (e.g., 1% gum acacia suspension) intraperitoneally (i.p.).

-

Test Groups: Administer the synthesized derivatives (e.g., at a dose of 100 mg/kg, i.p.).

-

Standard Group: Administer a standard drug like diazepam (5 mg/kg, i.p.).

-

-

Testing: Place the animals on the rotating rod at regular intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Collection: Record the time each animal remains on the rod (fall-off time). A cut-off time (e.g., 300 seconds) is typically used.

-

Analysis: Compare the mean fall-off times of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in fall-off time indicates skeletal muscle relaxant activity.

Structure-Activity Relationship (SAR) Insights

From the study by Singh et al., it was observed that all tested derivatives showed significant skeletal muscle relaxant activity.[3] The compound bearing an o-toluidine substituent (3e) was identified as the most potent, suggesting that the position and nature of the substituent on the aniline ring play a crucial role in modulating the activity. This provides a valuable starting point for future optimization efforts.

Other Potential Biological Activities

While less explored for direct derivatives of (2-amino-5-chlorophenyl)(phenyl)methanone, related structures suggest potential in other therapeutic areas.

Antimicrobial Activity

The benzophenone scaffold is present in some antifungal agents.[1] Studies on 2-amino-5-nitrobenzophenone derivatives have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] This suggests that the 2-aminobenzophenone core could be a valuable template for developing new antimicrobial agents. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further screening of ACBP derivatives against a panel of pathogenic bacteria and fungi is warranted.

Anti-inflammatory Activity

Several benzophenone derivatives have been investigated for their anti-inflammatory properties.[5][6] Some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[5] The structural similarity of ACBP to known anti-inflammatory drugs like amfenac makes its derivatives attractive candidates for development in this area.[1] Evaluation would typically involve in vitro assays for COX-1/COX-2 inhibition and in vivo models of inflammation, such as carrageenan-induced paw edema.

Cytotoxic and Anticancer Activity

The s-triazine class of compounds, when substituted with chlorophenylamino groups, has demonstrated potent cytotoxic activity against cancer cell lines like MCF7 (breast) and C26 (colon).[7] While structurally different, this highlights the potential contribution of the chlorophenylamino moiety to anticancer effects. Furthermore, general reviews have noted that modified versions of ACBP have shown cytotoxic effects in preclinical cancer studies.[2] The evaluation of ACBP derivatives would involve screening against a panel of cancer cell lines (e.g., the NCI-60 panel) to determine their potency and selectivity.

Conclusion and Future Directions

The (2-Amino-5-chlorophenyl)(phenyl)methanone core is a privileged structure in medicinal chemistry. While its role as a precursor to benzodiazepines is well-established, its derivatives hold significant promise in other therapeutic areas, most notably as skeletal muscle relaxants. The synthetic pathways are straightforward, allowing for the creation of diverse chemical libraries for screening.

Future research should focus on:

-

Elucidating the Mechanism: For the observed skeletal muscle relaxant activity, identifying the specific molecular target (e.g., GABA-A receptor subtype) would be a critical next step.

-

Broadening the Scope: Systematically screening libraries of ACBP derivatives for antimicrobial, anti-inflammatory, and anticancer activities.

-

Optimizing Potency: Expanding on the initial SAR insights to design and synthesize more potent and selective analogues.

-

Exploring the Methanol Core: While this guide focused on the ketone (methanone) precursor due to available literature, future studies should also investigate derivatives of the reduced form, (2-Amino-5-chlorophenyl)(phenyl)methanol, as the change in the core's geometry and electronic properties could lead to novel biological activities.

By leveraging the synthetic tractability and proven biological relevance of this scaffold, researchers are well-positioned to develop novel and effective therapeutic agents.

References

- Singh, R. K., et al. (2013). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 6(3), 277-284.

- de Oliveira, A. C. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32, 1639-1651.

- Karimi, F., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 13(1), 1-16.

- de Fátima, Â., et al. (2015). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 20(8), 14737-14755.

- Singh, R. K., et al. (2015). Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. Asian Journal of Chemistry, 27(7), 2452-2456.

Sources

- 1. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 2. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 3. arabjchem.org [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Benzophenone Derivatives in 1,4-Benzodiazepine Synthesis

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(phenyl)methanol as a Precursor in Benzodiazepine Synthesis

The 1,4-benzodiazepines are a cornerstone class of therapeutic agents, widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] The synthesis of these complex heterocyclic structures hinges on the availability of versatile and reactive precursors. Among the most critical of these starting materials are 2-aminobenzophenones, which serve as the foundational scaffold for building the characteristic seven-membered diazepine ring.[2][3][4]

This guide focuses on this compound and its pivotal role in the synthesis of widely recognized benzodiazepines such as diazepam and its precursor, nordazepam. It is crucial to understand that this alcohol is the direct reduction product of 2-amino-5-chlorobenzophenone, the more common starting point for many established synthetic routes.[5] While some pathways may utilize the alcohol directly, its synthesis and potential re-oxidation to the ketone are often integral parts of the overall manufacturing process. This document will explore the synthesis of the parent ketone, its reduction to the titular methanol, and the subsequent cyclization strategies to form the benzodiazepine core, providing field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of the Primary Precursor, 2-Amino-5-chlorobenzophenone

The economic and efficient synthesis of 2-amino-5-chlorobenzophenone is a critical first step. Historically, two dominant methodologies have been refined for industrial-scale production: Friedel-Crafts acylation and a more contemporary route involving an isoxazole intermediate.

The Isoxazole Intermediate Route: A Modern Approach

A higher-yielding and often more environmentally considerate method proceeds through the formation and subsequent reductive cleavage of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate.[6] This approach avoids some of the harsher conditions and catalyst deactivation issues associated with the Friedel-Crafts reaction.[5] The reduction of the isoxazole ring is typically achieved with mild reducing agents like iron powder in an acidic medium, which selectively cleaves the N-O bond without affecting the carbonyl group that is essential for the subsequent cyclization.[6][7][8]

Experimental Protocol: Reduction of 5-Chloro-3-phenyl-2,1-benzisoxazole

-

Objective: To synthesize 2-amino-5-chlorobenzophenone via reductive cleavage.

-

Materials:

-

5-chloro-3-phenyl-2,1-benzisoxazole

-

Toluene

-

Iron powder

-

Hydrochloric acid

-

-

Procedure (adapted from published methods[7]):

-

Charge a reaction vessel with the raw materials according to the mass ratio of isoxazole:toluene:iron powder:hydrochloric acid = 1:2.5:0.5:1.2.

-

Add toluene and hydrochloric acid to the reactor, initiate stirring, and then introduce the isoxazole and iron powder.

-

Slowly heat the mixture to reflux temperature.

-

Maintain the reaction at reflux for approximately 2.5 to 3 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product can be isolated through filtration and subsequent purification steps, such as recrystallization.

-

-

Causality: The use of iron powder is strategic; it is a cost-effective and selective reducing agent. Its lower reducibility prevents the over-reduction of the target benzophenone's carbonyl group to a secondary alcohol—a common side product when stronger reducing agents are used under harsh conditions.[5][7]

The Classical Approach: Friedel-Crafts Acylation

One of the earliest methods involves the direct acylation of a p-substituted aniline with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][6][9] A significant drawback is the tendency of the basic amino group of the aniline to form a complex with the Lewis acid, deactivating the aromatic ring towards the desired electrophilic substitution.[5] To overcome this, the amino group must first be protected, typically as an acetamide.[5]

Part 2: The Benzhydrol Intermediate: this compound

The reduction of the ketone in 2-amino-5-chlorobenzophenone yields the corresponding secondary alcohol, this compound, also known as 2-amino-5-chlorobenzhydrol. This transformation is a key step that can either be a deliberate stage in a synthetic pathway or an undesired side reaction if not properly controlled.[5]

While most high-yield benzodiazepine syntheses proceed via the ketone, the formation of the benzhydrol is an important consideration. For instance, in the synthesis of Prazepam, 2-amino-5-chlorobenzophenone is first acylated and then reduced with a strong reducing agent like lithium aluminum hydride to form a benzhydrol derivative before subsequent oxidation and cyclization.[8]

Table 1: Physicochemical Properties of Key Precursors

| Property | 2-Amino-5-chlorobenzophenone | This compound |

| CAS Number | 719-59-5[8] | 7039-50-1[10] |

| Molecular Formula | C₁₃H₁₀ClNO[8] | C₁₃H₁₂ClNO[10] |

| Molecular Weight | 231.68 g/mol [8] | 233.7 g/mol [10] |

| Physical Form | Yellow crystalline solid | Light-yellow to yellow powder or crystals[11] |

Part 3: Cyclization to the 1,4-Benzodiazepine Core

The conversion of the 2-aminobenzophenone scaffold into the diazepine ring is the defining stage of the synthesis. The process typically involves reaction with a two-carbon unit that provides the remaining atoms for the seven-membered ring.

Synthesis of Nordazepam

Nordazepam (7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is both a major metabolite of diazepam and a crucial synthetic intermediate.[1][12] It is synthesized by reacting 2-amino-5-chlorobenzophenone with a glycine equivalent. A common laboratory and industrial method involves an initial reaction with chloroacetyl chloride, followed by cyclization with ammonia.[13][14]

Experimental Protocol: Synthesis of Nordazepam Analog

-

Objective: To form the benzodiazepine ring via acylation and cyclization.

-

Part A: Acylation (adapted from published methods[13][14])

-

Dissolve 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

-

Cool the solution to 5–10 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise with stirring.

-

Allow the mixture to stir at room temperature for 3-4 hours, monitoring by TLC.

-

Upon completion, evaporate the solvent under reduced pressure to yield the intermediate, 2-(2-chloroacetamido)-5-chlorobenzophenone.

-

-

Part B: Cyclization (adapted from microwave-assisted methods[14])

-

Place the dried intermediate from Part A into a microwave reactor vessel.

-

Add a solution of ammonia in methanol (e.g., 7N).

-

Seal the vessel and irradiate at 100°C for 30 minutes.

-

After cooling, evaporate the solvent. The crude product can be purified by recrystallization from a solvent such as ethanol.

-

Synthesis of Diazepam

Diazepam is synthesized directly from nordazepam via N-methylation at the N-1 position of the benzodiazepine ring.[1] This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base.[15][16]

-

Mechanistic Insight: The amide nitrogen in nordazepam is not sufficiently nucleophilic for methylation due to delocalization of its lone pair electrons.[15][17] A base is required to deprotonate the amide, forming a much more nucleophilic amide anion that readily attacks the methylating agent.[15][17] The use of a base like sodium methoxide is common.[15]

Workflow Visualization: Benzodiazepine Synthesis

The following diagram illustrates the synthetic pathway from the core precursor to diazepam.

Caption: Synthetic pathway from isoxazole to diazepam.

Part 4: Safety and Handling

As with all chemical syntheses, adherence to safety protocols is paramount. The precursors and reagents involved require careful handling.

-

This compound: Causes skin and eye irritation and may cause respiratory irritation.[10]

-

2-Amino-5-chlorobenzophenone: Also causes skin and serious eye irritation and may cause respiratory irritation.[18]

-

Methanol: A flammable liquid that is toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage.[19]

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection as described by OSHA regulations.[18][20]

-

Ventilation: All handling should be performed in a well-ventilated area or outdoors to avoid inhalation of dusts or vapors.[10][18]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18] Contaminated clothing should be removed and washed before reuse.[10]

-

Storage: Store materials in a dry, cool, and well-ventilated place with containers tightly closed.[18][20]

Conclusion

This compound and its parent ketone, 2-amino-5-chlorobenzophenone, are indispensable precursors in the synthesis of 1,4-benzodiazepines. The strategic choice of synthetic route—whether through Friedel-Crafts acylation or the more modern isoxazole cleavage—directly impacts yield, purity, and environmental footprint. Understanding the controlled reduction to the benzhydrol and the subsequent multi-step cyclization and derivatization processes is fundamental for any researcher in the field. The methodologies described herein, grounded in established chemical principles, provide a robust framework for the successful synthesis of these vital pharmaceutical compounds.

References

- CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google P

- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - Prospects in Pharmaceutical Sciences. (URL: [Link])

- Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. (URL: [Link])

- Nordazepam - Wikipedia. (URL: [Link])

- CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google P

- (PDF)

- Synthesis of diazepam[7] 1: 2-amino-5-chlorobenzophenone; 2: glycine...

- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC - PubMed Central. (URL: [Link])

- the methods of synthesis of 2-aminobenzophenones - Prospects in Pharmaceutical Sciences. (URL: [Link])

- 2-Amino-5-chlorobenzophenone - Wikipedia. (URL: [Link])

- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon

- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (URL: [Link])

- Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (URL: [Link])

- Methanol Safety D

- Cas 1088-11-5,Nordazepam - LookChem. (URL: [Link])

- Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g)

- Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines | The Journal of Organic Chemistry - ACS Public

- Nordiazepam | C15H11ClN2O | CID 2997 - PubChem. (URL: [Link])

Sources

- 1. Nordazepam - Wikipedia [en.wikipedia.org]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 8. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 9. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]

- 12. Nordiazepam | C15H11ClN2O | CID 2997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. fishersci.com [fishersci.com]

- 19. methanex.com [methanex.com]

- 20. fishersci.com [fishersci.com]

The Serendipitous Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 2-Aminobenzophenones in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzophenone core, a seemingly simple aromatic ketone, holds a storied history in medicinal chemistry, serving as the pivotal scaffold for one of the most significant drug discoveries of the 20th century and continuing to be a source of diverse therapeutic agents. This technical guide delves into the discovery and history of 2-aminobenzophenone derivatives, tracing their journey from a forgotten chemical intermediate to the foundation of the benzodiazepine revolution and their subsequent evolution into a versatile platform for anticancer, anti-inflammatory, and other valuable pharmacological agents. We will explore the key synthetic methodologies, structure-activity relationships, and mechanisms of action that underscore the enduring importance of this chemical framework in modern drug discovery.

The Dawn of the "Age of Anxiety": A Serendipitous Discovery

The story of 2-aminobenzophenone's rise to prominence is inextricably linked with the work of Dr. Leo Sternbach at Hoffmann-La Roche.[1][2] In the mid-1950s, while tasked with developing new tranquilizers, Sternbach revisited a series of compounds he had synthesized two decades earlier and subsequently shelved.[3] Among these was a class of quinazoline-3-oxides. In a moment of scientific serendipity in 1957, a laboratory cleanup prompted the pharmacological testing of a forgotten crystalline powder, Ro 5-0690, which was derived from a 2-aminobenzophenone.[3] This compound, later revealed to be a benzodiazepine, exhibited potent sedative and muscle-relaxant properties in animal models.

This initial discovery led to the synthesis of chlordiazepoxide, which was marketed as Librium® in 1960, heralding a new era in the treatment of anxiety and sleep disorders.[1] The success of Librium spurred further investigation into this new class of compounds. Sternbach and his team, including Lowell Randall and Earl Reeder, systematically modified the 2-aminobenzophenone-derived benzodiazepine structure, leading to the development of diazepam (Valium®) in 1963.[1][2] Valium® went on to become the most prescribed drug in the world from 1969 to 1982, solidifying the therapeutic and commercial importance of the 2-aminobenzophenone scaffold.[1]

The initial tranquilizers, such as barbiturates, were fraught with issues of toxicity and a high potential for dependence. The new benzodiazepines, born from 2-aminobenzophenone chemistry, offered a significantly improved safety profile, most notably a lack of respiratory depression, which was a major concern with older medications.

The 2-Aminobenzophenone Core: A Versatile Synthetic Intermediate

The chemical architecture of 2-aminobenzophenone, featuring a nucleophilic amino group ortho to a carbonyl group, makes it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds.[4][5] This structural arrangement is primed for cyclization reactions, providing access to privileged scaffolds in medicinal chemistry.

Synthesis of 1,4-Benzodiazepines

The seminal application of 2-aminobenzophenones is in the synthesis of the 1,4-benzodiazepine ring system. A general and widely adopted method involves the acylation of the 2-amino group with a haloacetyl chloride, followed by cyclization with ammonia or a primary amine to form the seven-membered diazepine ring.[5][6]

Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one Intermediate

-

Acylation: Dissolve the substituted 2-aminobenzophenone in a suitable aprotic solvent (e.g., toluene, dichloromethane).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of chloroacetyl chloride dropwise to the cooled mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(2-benzoylphenyl)-2-chloroacetamide intermediate.

-

Cyclization: Dissolve the intermediate in a suitable solvent (e.g., ethanol, isopropanol).

-

Bubble ammonia gas through the solution or add a solution of a primary amine.

-

Heat the reaction mixture to reflux and monitor for the formation of the cyclized product.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting 1,4-benzodiazepin-2-one by recrystallization or column chromatography.

Diagram: General Synthetic Pathway to 1,4-Benzodiazepines

A generalized two-step synthesis of the 1,4-benzodiazepine core.

Synthesis of Other Bioactive Heterocycles